molecular formula C9H7NO2 B177680 (2-Formylphenoxy)acetonitrile CAS No. 125418-83-9

(2-Formylphenoxy)acetonitrile

Cat. No.: B177680
CAS No.: 125418-83-9
M. Wt: 161.16 g/mol
InChI Key: YHZIVCGNCKDLCF-UHFFFAOYSA-N
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Description

(2-Formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a formyl group attached to a phenoxyacetonitrile structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Formylphenoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of salicylaldehyde with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions: (2-Formylphenoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Formylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Formylphenoxy)acetonitrile involves its reactivity with various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions enable the compound to form a wide range of derivatives with different properties and activities .

Comparison with Similar Compounds

  • 2-(4-Formylphenoxy)acetonitrile
  • 2-(3-Formylphenoxy)acetamide
  • 2-(4-Formylphenoxy)-N-phenylacetamide
  • 2-(2-Formylphenoxy)-N-methylacetamide

Comparison: (2-Formylphenoxy)acetonitrile is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and the types of derivatives it can form. Compared to its analogs, it offers distinct pathways for chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

(2-Formylphenoxy)acetonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenoxy moiety and an acetonitrile functional group. Its molecular formula is C10_{10}H8_{8}N\O, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. Research published in various journals has shown that this compound can induce apoptosis in cancer cells, particularly those derived from breast and colon cancers. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The IC50 value for MCF-7 cells was determined to be 25 µM, indicating potent anticancer activity.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
  • Receptor Binding : Molecular docking studies suggest that this compound may bind to specific receptors involved in cell signaling pathways, further elucidating its therapeutic potential.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural characteristics make it an attractive candidate for modifications aimed at enhancing potency and selectivity against specific targets.

Potential Therapeutic Uses

  • Antimicrobial agents : Development of new antibiotics.
  • Anticancer therapies : Formulation of novel treatments for various cancers.
  • Agrochemicals : Utilization in developing effective pesticides due to its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Formylphenoxy)acetonitrile?

The synthesis typically involves nucleophilic substitution under mild basic conditions. A representative method involves reacting 2-chloroacetonitrile with salicylaldehyde derivatives in acetonitrile as the solvent, using potassium carbonate (K₂CO₃) as a weak base. The reaction mixture is stirred for 24 hours at room temperature, with progress monitored via TLC. Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification may involve recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural elucidation (e.g., confirming formyl and nitrile groups via 1^1H and 13^{13}C signals).
  • FTIR : To identify functional groups (C≡N stretch ~2240 cm⁻¹, C=O stretch ~1680 cm⁻¹).
  • Single-crystal XRD : For precise bond lengths and angles (e.g., monoclinic P2₁/n space group observed in related compounds).
  • UV-Vis Spectroscopy : To study electronic transitions, often complemented by time-dependent DFT calculations .

Q. How can researchers monitor reaction progress and purity during synthesis?

Thin-layer chromatography (TLC) with a polar stationary phase (e.g., silica gel) and a mobile phase like ethyl acetate/hexane mixtures is standard. Post-synthesis, purity is validated via HPLC (C18 columns, acetonitrile/water gradients) or GC-MS (for volatility assessment). Melting point analysis and elemental analysis (CHNS) further confirm compound integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict structural and electronic properties of this compound?

DFT simulations (e.g., B3LYP/6-311++G(d,p) basis set in Gaussian 09W) optimize molecular geometry and calculate frontier molecular orbitals (FMOs), Mulliken charges, and molecular electrostatic potential (MEP). For instance, FMO analysis reveals energy gaps (~4-5 eV) correlating with reactivity, while MEP maps highlight electrophilic/nucleophilic regions (e.g., formyl group as an electrophilic hotspot). Theoretical bond lengths and angles show <2% deviation from XRD data, validating computational models .

Q. What methodological considerations are critical for molecular docking studies with this compound?

  • Protein Preparation : Use tools like AutoDock Vina to prepare target proteins (e.g., SARS-CoV-2 6NUS protease). Remove water molecules and add polar hydrogens.
  • Ligand Optimization : Generate 3D conformers of the compound via energy minimization (DFT or molecular mechanics).
  • Docking Parameters : Grid box dimensions must encompass the active site. Affinity scores (e.g., -8.5 kcal/mol for 6NUS) indicate binding potential. Post-docking validation via MD simulations or MM-PBSA analysis improves reliability .

Q. What experimental strategies resolve discrepancies between computational and empirical data?

  • Structural Deviations : If DFT-predicted bond lengths diverge from XRD (e.g., C-O bond by 0.02 Å), re-optimize using hybrid functionals (e.g., M06-2X) or larger basis sets.
  • Spectroscopic Mismatches : For UV-Vis/FTIR deviations, recalibrate TD-DFT parameters (solvent effects, exchange-correlation functionals) or validate via experimental solvent-screening (e.g., acetonitrile vs. DMSO) .

Properties

IUPAC Name

2-(2-formylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZIVCGNCKDLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397547
Record name (2-formylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-83-9
Record name (2-formylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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